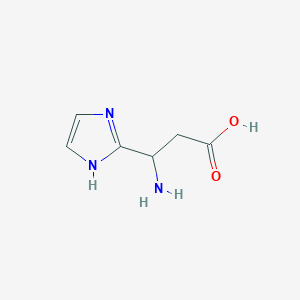

3-Amino-3-(1h-imidazol-2-yl)propanoic acid

Description

Contextualization within Non-Proteinogenic Amino Acids and Histidine Analogs

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov They can be found in nature, often as metabolic intermediates or components of specialized peptides, or they can be synthesized in the laboratory. nih.gov These compounds are invaluable tools in chemical biology for several reasons. Their unique side chains can introduce new chemical functionalities, such as fluorescent probes, photo-crosslinkers, or catalytic groups, into proteins. Furthermore, the incorporation of NPAAs can confer resistance to proteolytic degradation, enhancing the stability and therapeutic potential of peptide-based drugs.

3-Amino-3-(1H-imidazol-2-yl)propanoic acid is a fascinating example of a non-proteinogenic amino acid. It is a β-amino acid, meaning the amino group is attached to the β-carbon rather than the α-carbon as seen in the 20 proteinogenic amino acids. This structural feature significantly influences the conformational properties of peptides and proteins into which it is incorporated.

As a histidine analog, this compound shares the imidazole (B134444) side chain characteristic of histidine. The imidazole group of histidine is one of the most versatile functional groups in proteins, participating in acid-base catalysis, metal ion coordination, and protein-protein interactions. Histidine analogs are therefore of great interest for their potential to modulate these fundamental biological processes. For instance, various substituted histidine analogs have been investigated as potential inhibitors of enzymes like histidine decarboxylase. nih.gov The unique placement of the imidazole ring in this compound, attached to the β-carbon, presents a distinct spatial arrangement compared to the natural α-amino acid, offering a different way to probe and interact with biological targets.

A closely related isomer, 2-amino-3-(1H-imidazol-1-yl)propanoic acid, has been synthesized and incorporated into ultrashort antimicrobial peptides. nih.gov This work highlights the potential of such histidine-like non-coded amino acids to enhance the stability and biological effectiveness of peptides. nih.gov

Significance in Expanding the Amino Acid Repertoire for Research

The ability to incorporate non-proteinogenic amino acids like this compound into proteins represents a significant expansion of the chemist's toolkit. This is often achieved through techniques like nonsense suppression or frameshift suppression, where a codon that normally signals for the termination of protein synthesis is repurposed to encode the NPAA. This requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery, meaning it specifically recognizes the NPAA and the designated codon without cross-reacting with endogenous amino acids or tRNAs.

The incorporation of histidine derivatives, for example, has been shown to create mutant proteins with altered spectral properties, providing new probes for studying protein structure and function. nih.gov The unique structural and electronic properties of this compound could be leveraged in a similar fashion. Its β-amino acid nature could be used to design peptides with specific folding patterns or to create peptidomimetics with enhanced stability and novel biological activities. The strategic placement of the imidazole side chain could also be exploited to design novel enzyme inhibitors or to create new metal-binding sites within proteins.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-amino-3-(1H-imidazol-2-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c7-4(3-5(10)11)6-8-1-2-9-6/h1-2,4H,3,7H2,(H,8,9)(H,10,11) |

InChI Key |

RJAYAGGLYRJZBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)C(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 3 1h Imidazol 2 Yl Propanoic Acid and Its Structural Analogs

Chemical Synthesis Routes

The chemical synthesis of 3-Amino-3-(1H-imidazol-2-yl)propanoic acid, a β-amino acid analog of histidine, and related structures employs a variety of strategies to construct the heterocyclic ring and the amino acid backbone.

De novo Synthesis Strategies

De novo synthesis refers to the construction of the target molecule from simple, acyclic precursors. A common strategy for synthesizing β-amino acids is a one-pot, three-component reaction (3CR). researchgate.net For instance, the core of a β-amino acid can be assembled by reacting an appropriate aldehyde, malonic acid, and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). researchgate.net

The imidazole (B134444) ring itself can be formed through several classic organic reactions. The traditional synthesis of imidazoles involves the condensation of carbonyl compounds with ammonium salts. rsc.org More complex substituted imidazoles can be generated from the reaction of α-aminoketones with formamide (B127407) or through metal-free, acid-catalyzed oxidation and coupling of methyl ketones with aldehydes and ammonium acetate. mdpi.com A specific method for a structural analog, (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid, involves the cyclization of amido-nitriles in the presence of a nickel catalyst to form the imidazole ring.

Another powerful technique for building heterocyclic systems is the Pinner reaction. nih.gov In this approach, α-substituted ethyl cyanoacetates are converted into key carboxyimidate salt intermediates. nih.gov These intermediates can then react with nucleophiles like formylhydrazide to yield triazole-containing acetic acid derivatives, which are structural analogs of the target compound. nih.gov

Derivatization and Modification of Precursor Molecules

This approach begins with a molecule that already contains a key structural feature, such as an imidazole ring, which is then chemically modified. The imidazole ring can be functionalized through various substitution reactions. youtube.com For example, electrophilic substitution can introduce halogen or nitro groups onto the ring. youtube.com

A clear example of this strategy is the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid. This synthesis starts with methimazole (B1676384), a molecule that already contains the methyl-imidazole core, and reacts it with 3-bromopropanoic acid to attach the propanoic acid side chain via a thioether linkage. nih.gov Histidine itself is a common precursor for creating analogs. nih.govresearchgate.net Its structure can be modified to produce a range of derivatives. Furthermore, the amino group of imidazole-containing amino acids can be derivatized using reagents such as succinimidyl acetates, a reaction often used for analytical purposes but demonstrative of the chemical reactivity of the amino group for creating new derivatives. nih.gov

Enantioselective Synthesis and Stereochemical Control

Achieving a specific three-dimensional arrangement (stereochemistry) is critical for biological activity. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A primary method involves starting with an enantiomerically pure precursor. nih.gov For example, L-asparagine can serve as a chiral starting material to synthesize enantiomerically pure β-amino acids. orgsyn.org

One sophisticated technique employs a chiral auxiliary, which is a molecule that temporarily attaches to the substrate to direct the stereochemistry of a reaction. In the synthesis of a β-amino acid analog, L-asparagine is first reacted with pivalaldehyde to form a cyclic intermediate called a pyrimidinone. orgsyn.org This pyrimidinone structure controls the stereochemical outcome of subsequent reactions. After the desired transformations, the auxiliary is cleaved to yield the final product with high enantiomeric purity. orgsyn.org

Another powerful method is asymmetric hydrogenation, which uses a transition metal catalyst paired with a chiral ligand. figshare.com This catalytic system delivers hydrogen atoms to a double bond from a specific face, creating a new chiral center with a high degree of stereocontrol. This has been used effectively in the synthesis of imidazole-substituted amino acids. figshare.com

Multi-step Synthetic Sequences for Complex Analogs

The creation of complex structural analogs often requires a sequence of several chemical reactions. These multi-step syntheses allow for the construction of molecules with highly specific and intricate architectures. For example, cyclic analogs of histidine, such as spinacines, can be synthesized using the Pictet-Spengler reaction, which involves the cyclocondensation of histidine with formaldehyde. nih.gov

Modern synthetic methods like "click chemistry" have also been employed. The synthesis of a triazole-based amino acid, aza-histidine, involved a multi-step sequence where a precursor amino acid was first prepared and then coupled with a fluoroethyl-containing molecule using a copper-catalyzed click reaction to form the triazole ring. nih.govnih.gov

More elaborate sequences can build fused ring systems. The synthesis of pyrrolo[2,1-a]isoquinolines from amino acid precursors demonstrates a powerful multi-step strategy involving a [3+2] cycloaddition, followed by an N-allylation, and culminating in a palladium-catalyzed Heck reaction to form the final complex structure. beilstein-journals.org

Table 1: Summary of Chemical Synthesis Routes

| Method | Description | Key Features | Example Analog | Citation |

|---|---|---|---|---|

| Three-Component Reaction (3CR) | A one-pot reaction combining an aldehyde, malonic acid, and ammonium acetate to form a β-amino acid core. | Convergent, efficient, builds the backbone de novo. | 3-Amino-3-arylpropionic acids | researchgate.net |

| Pinner Reaction | Conversion of cyanoacetates into carboxyimidate salts, followed by cyclization with a nucleophile like formylhydrazide. | Builds the heterocyclic ring from acyclic precursors. | 2-(1H-1,2,4-triazol-3-yl)acetates | nih.gov |

| Precursor Derivatization | Chemical modification of an existing molecule, such as methimazole or histidine. | Utilizes a pre-formed core structure. | 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid | nih.gov |

| Chiral Auxiliary | Temporary use of a chiral molecule (e.g., a pyrimidinone from L-asparagine) to direct stereochemistry. | Provides high enantiomeric purity. | (R)-3-Amino-3-(p-methoxyphenyl)propionic acid | orgsyn.org |

| Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively add hydrogen across a double bond. | High stereocontrol, catalytic. | Imidazole-substituted δ-amino acid | figshare.com |

| Click Chemistry | A multi-step sequence where a key final step involves a highly efficient cycloaddition reaction. | Modular, high-yielding final step. | (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H- nih.govfrontiersin.orgnih.govtriazol-4-yl]propanoic acid | nih.gov |

| Pictet-Spengler Reaction | Cyclocondensation of a β-arylethylamine (like histidine) with an aldehyde or ketone. | Creates constrained, cyclic analogs. | Spinacines (1,2,3,4-Tetrahydroquinoline derivatives) | nih.gov |

Biosynthetic Approaches and Recombinant Production Methodologies

Beyond chemical synthesis, biological systems offer a powerful alternative for producing non-proteinogenic amino acids (npAAs). frontiersin.org The primary strategy involves recombinant production, where a model organism like Escherichia coli is genetically engineered to synthesize the desired compound. frontiersin.orgnih.gov

This approach leverages the fact that many valuable npAAs are naturally produced by organisms, such as bacteria of the Streptomyces genus, which can be difficult to cultivate or genetically manipulate. frontiersin.org To overcome this, the genes encoding the biosynthetic pathway enzymes from the native organism are identified and transferred into E. coli. frontiersin.org Often, these genes are assembled into a synthetic operon, a cluster of genes that are transcribed together, and integrated into the host's genome to ensure stable expression. frontiersin.org

This recombinant approach has been successfully used to produce various npAAs for the first time in a model host. frontiersin.org In some cases, the yield of the target amino acid can be significantly enhanced by adding precursor molecules to the culture medium, which the engineered enzymes can then convert into the final product. frontiersin.org A general protocol for expressing proteins containing unnatural amino acids in E. coli involves co-transforming the bacteria with two plasmids: one carrying the gene of interest and another containing the genes for an orthogonal tRNA and a specific aminoacyl-tRNA synthetase that recognizes the novel amino acid. This technology paves the way for the sustainable and scalable production of complex amino acids, presenting an alternative to traditional multi-step chemical synthesis. frontiersin.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 3-Amino-3-(1h-imidazol-2-yl)propanoic acid is expected to show distinct signals for each unique proton. The protons on the imidazole (B134444) ring would appear in the aromatic region, while the protons of the propanoic acid backbone would be found in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. For a related compound, (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid, the proton signals are well-resolved, providing a template for predicting the spectrum of the target compound.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid would resonate at the downfield end of the spectrum (around 170-180 ppm). The carbons of the imidazole ring would appear in the aromatic region (typically 110-140 ppm), and the aliphatic carbons of the propanoic acid chain would be observed at the upfield end.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in the imidazole ring and the amino group. The chemical shifts of the imidazole nitrogens can indicate their protonation state and involvement in hydrogen bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~175 |

| CH (amino) | ~4.0 - 4.5 | ~50 - 55 |

| CH₂ | ~2.5 - 3.0 | ~35 - 40 |

| Imidazole C2 | - | ~145 |

| Imidazole C4/C5 | ~7.0 - 7.5 | ~120 - 130 |

| Imidazole NH | ~12 - 14 | - |

| Amino NH₂ | ~7.5 - 8.5 | - |

| Carboxyl OH | ~10 - 12 | - |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton (CH-NH₂) and the adjacent methylene (B1212753) protons (-CH₂-), as well as between the protons on the imidazole ring, confirming the propanoic acid chain structure and the arrangement of substituents on the imidazole ring.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bonds) correlations between protons and carbons. It is instrumental in piecing together the molecular framework. For instance, correlations would be expected from the methylene protons to the carbonyl carbon and the imidazole C2 carbon, definitively linking the propanoic acid side chain to the imidazole ring.

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which is particularly useful for studying polymorphism (the ability of a compound to exist in more than one crystalline form) and for characterizing amorphous materials. Since amino acids are often crystalline solids, ssNMR can reveal details about the molecular packing, intermolecular interactions, and conformational differences between the solid and solution states. For related imidazole-containing compounds, ssNMR has been used to confirm the presence of zwitterionic forms in the solid state.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at atomic resolution. This technique can unambiguously establish the absolute configuration of chiral centers, such as the α-carbon in this compound. Furthermore, it provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed view of the molecular conformation in the solid state. Analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding networks, which are critical for understanding the physical properties of the compound. For instance, a study on a copper(I) complex of the related 3-(1H-benzimidazol-2-yl)propanoic acid revealed a linear coordination environment and extensive hydrogen bonding. nih.govresearchgate.net

Table 2: Illustrative Crystallographic Data for a Related Imidazole Derivative Data from a related benzimidazole (B57391) structure to illustrate typical parameters. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.137 |

| b (Å) | 6.4979 |

| c (Å) | 16.235 |

| β (°) | 121.949 |

| Volume (ų) | 1892.0 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of water (H₂O), formic acid (HCOOH), and cleavage of the bond between the α-carbon and the imidazole ring, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Predictions based on the fragmentation of similar amino acids and propanoic acid derivatives. docbrown.info

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₀N₃O₂⁺ | 170 |

| [M-H₂O+H]⁺ | C₆H₈N₃O⁺ | 152 |

| [M-HCOOH+H]⁺ | C₅H₈N₃⁺ | 110 |

| [Im-CH=NH₂]⁺ | C₄H₆N₃⁺ | 96 |

| [Im-CH₂]⁺ | C₄H₅N₂⁺ | 81 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid and the N-H stretches of the amino group and imidazole ring, likely involved in hydrogen bonding. A strong absorption around 1700-1730 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid. The N-H bending vibrations would appear around 1600 cm⁻¹, and C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The imidazole ring vibrations would be expected to produce strong signals in the Raman spectrum. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule would also be readily observed. Studies on histidine, a structurally related amino acid, have shown that the Raman signals of the imidazole ring are sensitive to its protonation state, making Raman spectroscopy a useful tool for studying pH-dependent properties. ruc.dk

Table 4: Expected Vibrational Frequencies (cm⁻¹) for this compound Based on typical ranges for the respective functional groups.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Weak |

| N-H stretch (amino, imidazole) | 3200-3500 | Moderate |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C-H stretch (aromatic) | 3000-3100 | Strong |

| C=O stretch (carboxylic acid) | 1700-1730 | Moderate |

| N-H bend (amino) | 1580-1650 | Weak |

| C=C, C=N stretch (imidazole) | 1400-1600 | Strong |

| C-N stretch | 1000-1350 | Moderate |

| C-O stretch | 1210-1320 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For organic molecules containing chromophores—parts of the molecule that absorb light—UV-Vis spectroscopy provides insights into their electronic structure.

Direct experimental UV-Vis spectroscopic data for this compound is not extensively available in peer-reviewed literature. However, the electronic transitions can be inferred by examining data from structurally similar compounds, particularly its isomer, L-histidine, which also contains an imidazole ring attached to an amino acid backbone. The imidazole ring is the primary chromophore in these molecules.

The electronic transitions in imidazole and its derivatives are typically of two main types: π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the imidazole ring, are less intense and can appear at longer wavelengths.

Detailed research on imidazole-containing compounds provides a basis for understanding the potential UV-Vis absorption characteristics of this compound. For instance, studies on imidazole and its derivatives, such as imidazole-2-carbaldehyde, have identified characteristic absorption bands. The π → π* transition of the C=N bond in the imidazole ring typically results in an absorption peak around 209 nm. mdpi.com A weaker n → π* transition of the C=N bond may also be observed at longer wavelengths, such as around 280 nm. mdpi.com

The UV-Vis spectrum of L-histidine in an aqueous solution shows a distinct absorption maximum at approximately 210 nm to 211 nm. mdpi.com This absorption is attributed to the electronic transitions within the imidazole ring. The molar extinction coefficient (ε) at this wavelength for L-histidine has been reported to be around 5700 M⁻¹cm⁻¹. The specific solvent environment can influence the exact position and intensity of the absorption maximum.

Given that this compound shares the same fundamental imidazole chromophore and amino acid structure as L-histidine, its UV-Vis absorption profile is expected to be very similar. The primary absorption peak, corresponding to the π → π* transition of the imidazole ring, would likely be observed in the range of 210-220 nm in an aqueous solvent. The exact λmax (wavelength of maximum absorbance) and molar absorptivity could differ slightly due to the different substitution pattern on the imidazole ring (substitution at the 2-position versus the 4- or 5-position in histidine).

The table below summarizes the UV-Vis absorption data for related imidazole compounds, which serves as a reference for the expected spectral properties of this compound.

| Compound Name | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| L-Histidine | Water | 211 | 5700 | |

| Imidazole | Water | 209 | Not specified | mdpi.com |

| Imidazole-2-carbaldehyde | Water | 215, 280 | Not specified | mdpi.com |

| 4-Methyl-imidazole | Aqueous | 217 | Not specified | mdpi.com |

| 4-Methyl-imidazole-2-carbaldehyde | Aqueous | 217, 282 | Not specified | mdpi.com |

Computational Chemistry and Theoretical Modeling of 3 Amino 3 1h Imidazol 2 Yl Propanoic Acid

Density Functional Theory (DFT) Investigations

DFT has become a standard method for investigating the properties of molecules of this nature, offering a good balance between accuracy and computational cost.

A primary step in the computational analysis of 3-Amino-3-(1H-imidazol-2-yl)propanoic acid would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process identifies the lowest energy conformer, which is the most likely structure of the molecule. Due to the rotatable bonds in the propanoic acid backbone and the orientation of the imidazole (B134444) ring, the molecule can exist in several different conformations. A thorough conformational analysis would map the potential energy surface to identify all stable conformers and the energy barriers between them. Such studies are essential as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. For analogous imidazole-containing amino acids, research has shown that tautomerism and pH can significantly influence conformational preferences.

Understanding the electronic structure is key to predicting a molecule's reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into its ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Furthermore, calculating the charge distribution within this compound would reveal the locations of positive and negative charges. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for how the molecule interacts with its environment, including biological targets.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

DFT calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, and infrared (IR) and Raman vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. By comparing calculated spectra with experimental data, researchers can validate the computed geometry and electronic structure of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. MD simulations would allow researchers to observe the conformational changes of this compound in different environments, such as in a solvent like water. These simulations are particularly useful for understanding how the molecule interacts with other molecules, including proteins or nucleic acids, by revealing the nature and duration of these interactions at an atomic level. Studies on similar amino acids in aqueous solutions have utilized MD simulations to elucidate the competitive interactions between the amino acid, ions, and water molecules.

Quantum Chemical Descriptors for Reactivity Prediction

From the results of quantum chemical calculations, a variety of descriptors can be derived to predict the reactivity of this compound. These descriptors, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds. This information is particularly useful in fields like drug design, where it can help in the rational design of molecules with desired properties.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

| Descriptor | Value (arbitrary units) |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Chemical Transformations and Derivatization Strategies of 3 Amino 3 1h Imidazol 2 Yl Propanoic Acid

Reactivity at the Amino Functionality

The primary amino group of 3-Amino-3-(1H-imidazol-2-yl)propanoic acid is a key site for chemical modification, behaving as a potent nucleophile. This reactivity allows for a range of transformations, primarily through acylation and alkylation reactions.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amide bonds. This reaction is fundamental in peptide synthesis, where the amino group of the β-amino acid attacks an activated carboxyl group of another amino acid. To control the reaction and prevent unwanted side products like oligomerization, the amino group is often temporarily masked with a protecting group. masterorganicchemistry.comlibretexts.org

Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce alkyl groups onto the amino functionality. However, this reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing secondary and tertiary amines.

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group provides an electrophilic center for various derivatization strategies, most notably esterification and amide bond formation.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into an ester. msu.edu This transformation is often employed as a protecting strategy for the carboxyl group during reactions involving the amino functionality. masterorganicchemistry.com For example, methyl or ethyl esters can be formed, which can later be hydrolyzed back to the carboxylic acid under basic or acidic conditions. The rate of esterification can be influenced by steric hindrance around the carboxyl group. msu.edu

Amide Bond Formation: The formation of an amide bond is one of the most significant reactions of this functionality, serving as the cornerstone of peptide synthesis. nih.gov To facilitate this reaction, the carboxylic acid must first be "activated" to enhance its electrophilicity. This is typically achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. umich.edulibretexts.org The activated carboxyl group is then susceptible to nucleophilic attack by an amine, forming the stable peptide linkage. nih.govlibretexts.org

Chemical Modifications of the Imidazole (B134444) Heterocycle

The imidazole ring of this compound offers additional avenues for chemical modification, influencing the compound's electronic properties, basicity, and potential for intermolecular interactions. nih.gov

N-Alkylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be alkylated using various alkylating agents in the presence of a base. ciac.jl.cnnih.gov Studies on imidazole and its derivatives have shown that N-alkylation can be achieved with alkyl halides. nih.govresearchgate.net The position of alkylation (N-1 or N-3, also referred to as N-π and N-τ) can be influenced by the reaction conditions and the steric and electronic nature of the substituents on the ring and the alkylating agent. This modification is crucial for creating histidine analogs with altered properties, as it can prevent the imidazole nitrogen from acting as a hydrogen bond donor and can modulate its basicity. nih.gov

Other Modifications: The imidazole ring can undergo other transformations, such as oxidation to form N-oxides or reduction to imidazolines, although these are less common in the context of peptide and analog synthesis. Substitution reactions on the carbon atoms of the imidazole ring are also possible, typically requiring more specialized synthetic methods to introduce groups like halogens, which can alter lipophilicity and biological activity.

Synthesis and Characterization of Novel Derivatives and Conjugates

The unique structural features of this compound make it a valuable precursor for synthesizing novel derivatives, particularly as a bioisosteric replacement for natural amino acids like histidine.

Design and Synthesis of Histidine Analogs and Isosteres

Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. baranlab.org As a β-amino acid and a structural isomer of histidine, this compound serves as an excellent scaffold for creating histidine analogs and isosteres. The goal of such substitutions is often to improve metabolic stability, receptor affinity, or pharmacokinetic properties.

One strategy involves replacing the α-amino acid histidine with its β-amino acid counterpart to alter the peptide backbone, potentially increasing resistance to enzymatic degradation. Another approach focuses on modifying the imidazole ring itself. For instance, a novel non-basic bioisostere of histidine was synthesized from L-aspartic acid, demonstrating that strategic replacement can lead to compounds with enhanced potency. rsc.org Furthermore, various histidine analogues, such as β-(1,2,3-triazol-4-yl)-DL-alanine, have been synthesized and successfully incorporated into proteins, indicating that the cellular machinery can tolerate structural variations around the imidazole core.

Formation of Peptide and Dipeptide Conjugates

The incorporation of this compound into peptide chains is achieved using standard peptide synthesis protocols, either in solution or on a solid phase. masterorganicchemistry.comlibretexts.org The process involves the sequential addition of amino acids to a growing peptide chain.

The synthesis of a dipeptide conjugate, for example, involves protecting the amino group of the β-amino acid (e.g., with Boc) and activating its carboxyl group with a coupling agent like DCC. libretexts.org This activated species then reacts with the free amino group of a second amino acid (whose own carboxyl group is protected as an ester) to form the peptide bond. masterorganicchemistry.com Subsequent deprotection steps allow for the elongation of the peptide chain. masterorganicchemistry.comlibretexts.org The use of β-amino acids like this compound in place of α-amino acids results in β-peptides, which can adopt unique secondary structures, such as helices and sheets, that differ from those of natural peptides.

Recent advancements in peptide synthesis have also explored enzymatic methods for amide bond formation, which can offer high stereoselectivity under mild, aqueous conditions. nih.gov

Biological Research Applications and Mechanistic Investigations in Vitro and Non Human Systems

Role as a Non-Proteinogenic Amino Acid Building Block

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov The incorporation of NPAAs like 3-Amino-3-(1h-imidazol-2-yl)propanoic acid into peptides is a key strategy for creating peptidomimetics with enhanced therapeutic properties. uminho.pt These modifications can fundamentally alter the drug-like properties of peptides, often leading to improved stability against enzymatic degradation, increased biological activity, and better bioavailability. nih.govuminho.pt The presence of the β-amino acid structure can confer resistance to peptidases, while the imidazole (B134444) ring offers a versatile functional group for molecular interactions.

The site-specific incorporation of NPAAs into proteins has been achieved through the expansion of the genetic code. This typically involves an engineered aminoacyl-tRNA synthetase (aaRS) and a unique tRNA, often an amber suppressor tRNA (tRNACUA), that recognizes a nonsense codon (e.g., UAG amber codon) introduced into the gene of interest. nih.govnih.gov A mutant aaRS is specifically evolved to charge the desired NPAA onto the orthogonal tRNA, which then delivers the amino acid to the ribosome for incorporation into the growing polypeptide chain. nih.gov This methodology has been successfully applied in various systems, including mammalian cells, to produce proteins containing unique amino acids with high fidelity. nih.govrice.edu

Cell-free protein synthesis (CFPS) systems provide a powerful and versatile platform for incorporating NPAAs. nih.gov These in vitro systems eliminate the constraints of cell viability and the cell membrane barrier, making them particularly suitable for incorporating NPAAs that might be toxic to living cells. nih.gov A notable advancement in this area is the FIT (Flexible In-vitro Translation) system, which utilizes flexizymes—flexible tRNA acylation ribozymes. mdpi.com Flexizymes can charge a wide array of NPAAs onto tRNAs, recognizing only the CCA-3' end of the tRNA, thereby bypassing the need for an engineered synthetase for each new amino acid. mdpi.com This technology significantly broadens the scope of NPAAs that can be readily incorporated into peptides. mdpi.comrsc.org

Table 1: Systems for Engineered Incorporation of Non-Proteinogenic Amino Acids

| System Type | Key Components | Primary Advantage | Relevant Findings |

| Bacterial/Mammalian Cell Expression | Orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair; nonsense or frameshift codon. | Allows for in vivo production of modified proteins in a cellular context. | Successfully used to incorporate multiple different unnatural amino acids into a single protein in mammalian cells. nih.govrice.edu |

| Cell-Free Protein Synthesis (CFPS) | Cell lysate, energy source, DNA template, amino acids (including the NPAA). | Bypasses cell viability issues, allowing for the incorporation of toxic or difficult-to-transport NPAAs. nih.gov | The global replacement of arginine with the toxic antimetabolite canavanine has been demonstrated in a CFPS system. nih.gov |

| Flexizyme-Based In Vitro Translation (FIT System) | Reconstituted translation system, flexizyme (ribozyme), NPAA activated ester, tRNA. | Highly flexible; a single flexizyme can charge many different types of NPAAs onto tRNA without re-engineering. mdpi.com | Flexizymes have been shown to successfully acylate tRNAs with a wide variety of substrates, including N-methyl-amino acids and D-amino acids. mdpi.com |

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes found in bacteria and fungi that synthesize a wide range of bioactive peptides. nih.govnih.gov Unlike ribosomal protein synthesis, NRPSs are not directed by an mRNA template. Instead, each module within the NRPS assembly line is responsible for recognizing, activating, and incorporating a specific amino acid, which is often a non-proteinogenic one. nih.gov The modular nature of NRPSs makes them amenable to bioengineering, where modules can be swapped or modified to produce novel peptide products. nih.gov Given its structure, this compound is a candidate for incorporation into novel peptides using such engineered NRPS systems. The integration of this β-amino acid could lead to the biosynthesis of peptides with unique backbones and potentially novel pharmacological activities.

Mechanistic Studies of Enzymatic Interactions (In Vitro)

The imidazole side chain of this compound is structurally analogous to that of histidine, suggesting its potential to participate in a range of enzymatic interactions, including catalysis and inhibition. The imidazole ring is capable of coordinating with metal ions and forming key hydrogen bonds within enzyme active sites.

The structural features of imidazole-containing propanoic acids make them effective tools for studying enzyme specificity and inhibition. For instance, a related compound, imidazole propionic acid, induces the histidine-utilization (hut) system in Salmonella typhimurium and inhibits growth by a mechanism suggested to involve the inactivation of aspartate aminotransferase. nih.gov

In more targeted studies, imidazole-derived compounds have been investigated as specific enzyme inhibitors. A structure-activity relationship study of inhibitors for Insulin-Degrading Enzyme (IDE), a zinc metalloprotease, found that the imidazole ring was a critical component for inhibitory activity. nih.gov These compounds were identified as dual-binding inhibitors, interacting with both the enzyme's catalytic site and an exosite. nih.gov Such studies underscore the importance of the imidazole moiety in directing interactions with specific enzyme targets and provide a basis for designing potent and selective inhibitors.

Table 2: Examples of Imidazole-Containing Compounds in Enzyme Interaction Studies

| Compound Class | Target Enzyme | Organism/System | Key Finding |

| Imidazole propionic acid | Aspartate aminotransferase (implicated) | Salmonella typhimurium | Inhibition of bacterial growth suggests inactivation of the enzyme, linking histidine catabolism to other amino acid pathways. nih.gov |

| Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids | Insulin-Degrading Enzyme (IDE) | In Vitro (Human IDE) | The imidazole group was found to be critical for the inhibitory activity of a series of dual-binding inhibitors. nih.gov |

| Imidazothiadiazole–chalcone hybrids | Carbonic Anhydrase (hCA I, hCA II), Cholinesterases (AChE, BChE) | In Vitro | Hybrids containing an imidazole-derived core showed potent inhibition against multiple metabolic enzymes. mdpi.com |

The imidazole group is one of the most versatile catalytic functional groups in enzymology due to its ability to act as both a hydrogen bond donor and acceptor at physiological pH. In studies of enzyme mechanisms, molecules like this compound can serve as models to probe the role of the imidazole side chain in catalysis. Research on IDE inhibitors has provided structural evidence, through co-crystallization and docking, of how the imidazole ring orients within the enzyme's binding sites to establish inhibitory interactions. nih.gov These interactions can mimic transition states or key substrate binding steps, providing insight into the enzyme's catalytic mechanism. The ability of the imidazole ring to coordinate with the zinc ion in the active site of metalloproteases like IDE is a key aspect of its function in both catalysis and inhibition. nih.gov

Investigation of Metabolic Pathways (Non-Human Systems)

In non-human systems, particularly microorganisms, imidazole-containing compounds are involved in specific metabolic pathways. The histidine-utilization (hut) pathway in bacteria like Salmonella typhimurium is a well-studied example, where histidine is catabolized to glutamate (B1630785). nih.gov Intermediates and analogues of this pathway, such as imidazole propionic acid, can act as inducers or can perturb the pathway, providing a method to study its regulation and coordination with other metabolic processes. nih.gov

Furthermore, metabolic engineering in microorganisms like Escherichia coli has been used to establish novel pathways for the production of related β-amino acids. For example, E. coli has been successfully engineered to produce high titers of 3-aminopropionic acid (β-alanine) from fumaric acid by expressing genes from other organisms, such as L-aspartate-α-decarboxylase from Corynebacterium glutamicum. nih.gov This demonstrates that bacterial hosts can be reprogrammed to handle and synthesize novel amino acid structures, suggesting that pathways for the synthesis or degradation of this compound could be similarly engineered for biotechnological applications. The metabolism of propionic acid itself is a common feature of the gut microbiome, where it is an end-product of carbohydrate digestion. hmdb.ca

Intermediacy in Histidine Catabolism and Anabolism

While this compound is a structural isomer of the proteinogenic amino acid L-histidine, which has the imidazole ring at the 4-position of the propanoic acid backbone, direct evidence for its role as an intermediate in the primary pathways of histidine catabolism and anabolism is not established in the scientific literature. Histidine metabolism is a well-characterized process involving several key enzymes.

The catabolism of L-histidine is a significant pathway that converts histidine to glutamate. This process begins with the deamination of histidine by the enzyme histidase to form urocanic acid. Subsequently, urocanase converts urocanic acid to 4-imidazolone-5-propionate, which is then hydrolyzed by imidazolonepropionase to form N-formiminoglutamate (FIGLU). In the final step, glutamate formiminotransferase transfers the formimino group to tetrahydrofolate, yielding glutamate and 5-formimino-tetrahydrofolate.

Conversely, the biosynthesis of histidine is a complex, multi-step pathway found in bacteria, archaea, lower eukaryotes, and plants. It starts from phosphoribosyl pyrophosphate (PRPP) and ATP and proceeds through a series of imidazole-containing intermediates to eventually synthesize L-histidine.

Given that this compound differs in the position of the imidazole ring attachment, it is not a recognized substrate or product for the enzymes involved in the canonical histidine metabolic pathways. However, the structural similarity suggests potential for this compound to interact with these or other metabolic pathways, though such interactions have not been documented.

Microbiota-Derived Metabolites and Pathways

The gut microbiota is known to metabolize dietary amino acids, including histidine, into various bioactive molecules. A notable microbiota-derived metabolite of histidine is imidazole propionate (B1217596) (ImP). nextpeptide.comnih.govsigmaaldrich.com The production of ImP from histidine is a microbial process. nextpeptide.com Elevated levels of imidazole propionate have been observed in individuals with metabolic disorders such as type 2 diabetes and are associated with insulin (B600854) resistance. nih.govsigmaaldrich.com

The formation of imidazole propionate from histidine involves the reduction of urocanic acid, a product of histidine deamination. While the direct microbial metabolism of this compound has not been specifically detailed in research, its structural resemblance to histidine suggests it could potentially be a substrate for microbial enzymes. It is conceivable that gut microbes could process this synthetic amino acid, potentially leading to the formation of novel metabolites. However, specific pathways and the resulting metabolic products from the microbial fermentation of this compound remain an area for future investigation.

Molecular Interactions with Biological Targets (In Vitro/Cellular Models)

Ligand-Target Binding Characterization (e.g., protein-ligand interactions, molecular docking)

Specific ligand-target binding characterization and molecular docking studies for this compound are not extensively documented in publicly available research. However, insights can be drawn from studies on structurally similar compounds, such as its methylated derivative, (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid.

For this derivative, the mechanism of action is understood to involve interactions with specific molecular targets like enzymes or receptors. The imidazole ring is capable of coordinating with metal ions, which can influence the activity of metalloenzymes. Furthermore, the amino and propanoic acid moieties can participate in the formation of hydrogen bonds and electrostatic interactions with biological molecules, thereby modulating their function. It is plausible that this compound engages in similar types of interactions. The presence of the imidazole ring, a common feature in the active sites of many enzymes, suggests potential binding to a variety of protein targets.

Table 1: Potential Molecular Interactions of Imidazole-Containing Propanoic Acids

| Interacting Moiety | Type of Interaction | Potential Biological Target | Reference |

| Imidazole Ring | Metal Ion Coordination | Metalloenzymes | |

| Amino Group | Hydrogen Bonding, Electrostatic Interactions | Enzyme active sites, Receptors | |

| Propanoic Acid Group | Hydrogen Bonding, Electrostatic Interactions | Enzyme active sites, Receptors |

This table is based on inferred interactions from the derivative (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid.

Modulation of Biochemical Processes in Cell-Free or Non-Human Cellular Contexts

Research on the direct modulation of biochemical processes by this compound is limited. However, studies on related imidazole-containing compounds provide a framework for its potential activities. For instance, the microbiota-derived histidine metabolite, imidazole propionate, has been shown to impair insulin signaling in hepatic cells by activating the mTORC1 pathway. nextpeptide.com This suggests that imidazole-based compounds can have significant effects on cellular signaling cascades.

In vitro studies on a methylated analog, (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid, have indicated that it can inhibit certain enzyme activities. While the specific enzymes are not always detailed in general summaries, this points to the potential for this class of compounds to act as enzyme inhibitors. The biological activity is attributed to its ability to interact with various biological targets, including receptors and transporters.

Given its structure as a non-proteinogenic amino acid, this compound could potentially interfere with amino acid transport and metabolism. It may act as a competitive inhibitor for enzymes that process natural amino acids or as an antagonist for amino acid receptors. However, without specific experimental data, these remain hypothetical applications in non-human cellular contexts.

Advanced Analytical Methodologies for Research on 3 Amino 3 1h Imidazol 2 Yl Propanoic Acid

Chromatographic Separation and Detection Techniques (e.g., LC-MS/MS, HPLC, GC)

Chromatographic methods are paramount for the separation and quantification of amino acids, including imidazole (B134444) derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful due to their high sensitivity and selectivity, while Gas Chromatography (GC) offers alternative separation mechanisms.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

HPLC, often coupled with fluorescence or mass spectrometric detection, is a highly efficient method for analyzing amino acids and dipeptides simultaneously. mdpi.comlcms.cz For compounds like 3-Amino-3-(1H-imidazol-2-yl)propanoic acid, which contain a primary amino group, pre-column derivatization is a common strategy to enhance chromatographic retention and detection sensitivity. nih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) are frequently used to create highly fluorescent isoindole derivatives that can be readily detected. nih.gov To improve the stability of these derivatives, thiols like 3-mercaptopropionic acid (MPA) are often employed instead of 2-mercaptoethanol. nih.gov

LC-MS/MS has emerged as a definitive technique for the analysis of imidazole-containing compounds in complex matrices like natural seafoods. mdpi.comnih.gov This method combines the superior separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. A recent approach for the simultaneous quantification of imidazole dipeptides (IDPs) and their related amino acids involves derivatization with novel reagents like succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate (B1210297) ((R)-CIMa-OSu). mdpi.comnih.gov This derivatization allows for sensitive detection in negative ion mode and can be applied directly to samples without solid-phase extraction (SPE), significantly reducing analysis time. mdpi.com The use of a C18 analytical column is common in these reversed-phase separations. mdpi.com The sensitivity of LC-MS methods can be significantly higher than GC-MS, with a reported 10-fold improvement in the detection of related amino acids. scielo.org.za

Chiral separation is another critical aspect, as the biological activity of amino acids is often stereospecific. HPLC on chiral stationary phases (CSPs) is the method of choice for resolving enantiomers. nih.gov Teicoplanin-based CSPs, for instance, have demonstrated excellent resolution for a wide range of unnatural amino acids using hydro-organic mobile phases in a reversed-phase mode. mst.edu

| Technique | Derivatization Reagent | Column Type | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | o-phthalaldehyde (OPA) / 3-mercaptopropionic acid (MPA) | Reversed-Phase | Gradient of aqueous buffer and organic solvent (e.g., Methanol/Acetonitrile) | Fluorescence | nih.gov |

| LC-MS/MS | (R)-CIMa-OSu | Scherzo SS-C18 | Formic acid in water and Methanol | Tandem Mass Spectrometry (ESI-) | mdpi.comnih.gov |

| HPLC | None (direct) | Teicoplanin CSP | Hydro-organic (e.g., Methanol/Water) | UV or MS | mst.edu |

| UHPLC | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Tandem Chiral Core-Shell (QN-AX & ZWIX(+)) | Gradient with Acetonitrile and Formic Acid/Ammonium (B1175870) Formate Buffer | Ion Mobility-Mass Spectrometry | nih.gov |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile organic mixtures. bohrium.com For the analysis of amino acids, derivatization is typically required to increase their volatility. While less common than HPLC for amino acid analysis, recent advancements in GC stationary phases have expanded its applicability. Novel amino acid imidazole ionic liquids have been synthesized and successfully used as stationary phases for capillary GC. bohrium.com These phases exhibit moderate to high polarity and have shown excellent separation capabilities for various analytes and isomers, in some cases outperforming commercial columns. bohrium.com This demonstrates the potential for developing specialized GC methods for separating complex mixtures of imidazole-containing compounds. bohrium.com

| Technique | Stationary Phase Example | Column Efficiency (plates/m) | Application | Reference |

|---|---|---|---|---|

| Capillary GC | Amino acid imidazole ionic liquid (IL-3) | 2242 | Separation of isomers (e.g., aromatic amines) | bohrium.com |

| Capillary GC | Amino acid imidazole ionic liquid (IL-4) | 2487 | Separation of isomers (e.g., aromatic amines) | bohrium.com |

Electrochemical Sensing and Characterization Methods (e.g., for mechanistic adsorption studies)

Electrochemical methods offer a sensitive and often cost-effective approach to studying electroactive molecules. The imidazole ring present in this compound confers electroactivity, similar to the amino acid histidine. nih.gov This property allows for its detection and characterization using electrochemical techniques. The electrooxidation of amino acids is often an irreversible and complex process, highly dependent on experimental conditions such as pH, electrolyte type, and electrode material. nih.gov

Electrochemical techniques are particularly valuable for conducting mechanistic adsorption studies. Research on corrosion inhibitors provides a strong analogue for how these methods can be applied. For instance, a study on 2-amino-3-((4-((S)-2-amino-2-carboxyethyl)-1H-imidazol-2-yl)thio) propionic acid (AIPA), a structurally related compound, utilized Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization to investigate its adsorption on a mild steel surface. researchgate.net

Potentiodynamic Polarization: This method can determine if a compound acts as a cathodic, anodic, or mixed-type inhibitor by observing changes in the corrosion potential and current densities upon its introduction. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is used to probe the interface between the electrode and the electrolyte. By analyzing the impedance spectra (presented as Nyquist and Bode plots), one can deduce the mechanism of adsorption. An increase in the charge transfer resistance and the appearance of new time constants in the presence of the compound indicate its adsorption and the formation of a protective film on the surface. researchgate.netresearchgate.net

These methods allow researchers to understand how molecules like this compound interact with and adsorb onto surfaces, providing insights into surface coverage, adsorption mechanisms, and the electronic properties of the adsorbed layer. researchgate.netresearchgate.net

| Technique | Information Obtained | Application in Mechanistic Studies | Reference |

|---|---|---|---|

| Potentiodynamic Polarization | Corrosion potential, corrosion current, inhibition type (anodic/cathodic/mixed) | Characterizing the influence of the adsorbed molecule on electrochemical half-reactions. | researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance, double-layer capacitance, film resistance | Investigating adsorption mechanisms, surface coverage, and the protective properties of the adsorbed layer. | researchgate.netresearchgate.net |

Magnetic Resonance Spectroscopic Imaging (MRSI) as a Chemical Probe

The use of this compound specifically as a chemical probe for Magnetic Resonance Spectroscopic Imaging (MRSI) is not extensively documented in published literature. However, the principles of using non-natural amino acid analogues in molecular imaging are well-established, particularly in Positron Emission Tomography (PET).

Research has shown that radiolabeled non-natural amino acids can serve as effective probes for imaging pathologies like brain tumors. nih.gov For example, (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H- bohrium.comacs.orgresearchgate.nettriazol-4-yl]propanoic acid, a compound with a similar propanoic acid backbone but a triazole instead of an imidazole ring, has been evaluated as a PET tracer. nih.gov The utility of these probes stems from their ability to be transported into cells by amino acid transporters, which are often overexpressed in tumor cells compared to normal tissue. nih.gov These non-natural amino acids are transported into the cells but are not incorporated into proteins, leading to their accumulation and allowing for imaging. nih.gov

Given this precedent, it is conceivable that this compound could be developed into an MRSI probe. This would likely require modification, such as:

Labeling with an MR-active nucleus: Incorporating nuclei with favorable MR properties (e.g., ¹³C, ¹⁵N, ¹⁹F) could allow for its detection via MRSI, tracking its metabolic fate and distribution in vivo.

Chelation of a Paramagnetic Ion: The imidazole and carboxylate/amino groups could potentially serve as a chelating scaffold for a paramagnetic metal ion (e.g., Gd³⁺), thereby creating a targeted MR contrast agent.

Such a probe could theoretically be used to investigate the activity of amino acid transporters in various physiological and pathological states using the non-invasive, high-resolution capabilities of MRSI.

Future Research Directions and Potential Innovations

Development of Next-Generation Synthetic Strategies

Efficient and scalable synthesis is paramount for the exploration and application of any novel chemical entity. Future synthetic research on 3-Amino-3-(1h-imidazol-2-yl)propanoic acid will likely move beyond traditional multi-step methods, which often require pre-functionalized starting materials and hazardous reagents. illinois.edu The focus will be on developing more direct, efficient, and stereoselective routes.

Chemoenzymatic Synthesis: A particularly promising avenue is the merger of chemical and enzymatic catalysis. nih.gov Biocatalysis offers unparalleled chemo- and stereoselectivity, which is crucial for producing enantiomerically pure β-amino acids. nih.govqut.edu.au Future strategies could involve employing engineered enzymes like ammonia (B1221849) lyases or aminotransferases. nih.govresearchgate.net For instance, a C-N lyase could be engineered to catalyze the asymmetric addition of diverse amines to a fumarate (B1241708) backbone, providing a stereoselective route to N-substituted l-aspartic acid derivatives. researchgate.net Similarly, a chemoenzymatic process could be designed to deracemize a racemic mixture of the target compound, using an enantioselective oxidase to stereoinvert one enantiomer, potentially achieving yields over 90% and high optical purity. qut.edu.au

Advanced Catalysis: Modern transition-metal catalysis offers powerful tools for building molecular complexity. Nickel-catalyzed C-H activation, for example, has emerged as a potent method for the direct arylation and alkenylation of imidazoles, which could be adapted for the synthesis of precursors to the target molecule. rsc.orgresearchgate.netnih.gov This approach avoids pre-functionalization of the imidazole (B134444) ring, a common requirement in traditional cross-coupling reactions. nih.gov Other novel strategies, such as palladium-catalyzed aminocarbonylation of alkenes or nickel-catalyzed carboxylation of aziridines, represent more facile synthetic routes that utilize simple building blocks and fewer transformations. illinois.edu

A comparison of these potential next-generation strategies highlights a trade-off between scalability, stereocontrol, and substrate scope, which will guide the selection of the most appropriate method for specific applications.

Table 1: Comparison of Potential Next-Generation Synthetic Strategies

| Strategy | Core Principle | Potential Advantages | Potential Challenges | Relevant Precedent |

|---|---|---|---|---|

| Chemoenzymatic Synthesis | Combination of chemical steps with highly selective enzymatic reactions. nih.gov | High stereoselectivity, milder reaction conditions, environmentally friendly. qut.edu.au | Enzyme development and optimization required, potential for limited substrate scope. | Deracemization of racemic amino acids using oxidases. qut.edu.au |

| Nickel-Catalyzed C-H Activation | Direct functionalization of the C-H bond on the imidazole ring. rsc.orgnih.gov | Atom economy, avoids pre-functionalization, access to diverse analogs. illinois.edu | Catalyst sensitivity, optimization of reaction conditions, potential regioselectivity issues. | C2-arylation of imidazoles with phenol (B47542) derivatives. researchgate.netnih.gov |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective bond formation. | Metal-free, operational simplicity, high enantioselectivity. | Catalyst loading, scalability for some processes. | Kinetic resolution of isoxazolidinones to yield β-amino acids. wustl.edu |

| Homologation Reactions | Conversion of α-amino acids (like histidine) to their β-amino acid counterparts. | Utilizes readily available starting materials. | Often involves multiple steps and potentially hazardous reagents (e.g., Arndt-Eistert). illinois.edunumberanalytics.com | Synthesis of β-amino acids via Reformatsky reaction with Mannich-type electrophiles. organic-chemistry.org |

Rational Design of Functionally Enhanced Analogs and Probes

With a robust synthetic platform in place, the rational design of analogs can commence. This involves systematically modifying the structure of this compound to enhance its biological activity, improve its pharmacokinetic properties, or create tools for biological investigation.

Bioisosteric Replacement: The imidazole ring is a key functional group, but it can be a site of metabolic activity. cambridgemedchemconsulting.com Bioisosteric replacement, where the imidazole is swapped for another five-membered heterocycle like a triazole, oxadiazole, or pyrazole, is a common strategy in drug discovery. nih.govdrughunter.com Such modifications can mimic the hydrogen bonding and conformational properties of the original ring while potentially improving metabolic stability, selectivity, or oral bioavailability. drughunter.comnih.govresearchgate.net For instance, replacing a dipeptide linkage with an imidazole ring has been shown to improve plasma stability and brain permeability in activators of the endopeptidase neurolysin. researchgate.net

Functional Probes: To study the compound's interactions within a biological system, it can be derivatized into chemical probes. nih.gov

Fluorescent Probes: Attaching a fluorescent moiety, such as a BODIPY dye or fluorescamine, would allow for real-time imaging of the molecule's localization and concentration within living cells. biorxiv.orgmdpi.com The design of such probes often focuses on creating a "turn-on" response, where fluorescence is activated only upon interaction with a specific target. researchgate.netnih.gov

Affinity/Photoaffinity Probes: For identifying molecular targets, analogs can be synthesized with a biotin (B1667282) tag for affinity purification or a photo-reactive group (like a diazirine) for photoaffinity labeling. nih.govresearchgate.net These chemoproteomic techniques enable the unbiased identification of protein binding partners from complex cell lysates, providing crucial insights into the compound's mechanism of action. nih.govnih.govresearchgate.net

Table 2: Potential Analog Designs and Their Rationale

| Analog Type | Modification Strategy | Scientific Rationale | Example Application |

|---|---|---|---|

| Metabolically Stable Analog | Replace imidazole with a 1,2,3-triazole ring. | The triazole is a well-established bioisostere for amide bonds and heterocycles, often enhancing metabolic stability. nih.gov | Improving in vivo half-life for potential therapeutic use. |

| Potency-Enhanced Analog | Introduce substituents on the imidazole ring (e.g., at C4 or C5). | Fine-tuning electronic and steric properties to optimize binding to a biological target. nih.gov | Increasing the binding affinity for a specific enzyme or receptor. |

| Fluorescent Tracer | Covalently attach a near-infrared (NIR) fluorophore (e.g., DDAO dye) to the amino group. mdpi.com | Enable visualization of the compound's distribution and uptake in cells and tissues with minimal background interference. mdpi.com | Tracking the compound in cellular uptake or animal model studies. |

| Target Identification Probe | Incorporate a diazirine moiety and a terminal alkyne or biotin tag. nih.govresearchgate.net | Covalently cross-link to binding partners upon UV irradiation (photoaffinity labeling) for subsequent enrichment and identification by mass spectrometry. nih.govresearchgate.net | Unbiased discovery of the compound's protein targets (target deconvolution). nih.govacs.orgdoaj.org |

Integration with Emerging Biotechnological Platforms

The unique structure of a non-canonical β-amino acid opens up exciting possibilities for its use in cutting-edge biotechnology.

Peptide and Protein Engineering: The incorporation of β-amino acids into peptides can confer remarkable properties, most notably a significant increase in resistance to proteolytic degradation by peptidases. acs.org This is a major advantage for developing peptide-based therapeutics. Future research could explore the site-specific incorporation of this compound into peptides using techniques like solid-phase peptide synthesis or, more innovatively, through ribosomal incorporation. nih.govresearchgate.netrsc.org Genetic code expansion, which utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs, could potentially be developed to incorporate this β-amino acid into proteins in living cells, thereby creating novel biocatalysts or therapeutic proteins with new functions. nih.govresearchgate.net

Biosensor Development: The imidazole side chain and the amino acid scaffold make this compound a candidate for developing novel biosensors. dtic.milmdpi.com By incorporating it into a protein structure, particularly a binding protein, it could serve as a recognition element. nih.gov For example, an unnatural amino acid can be incorporated into a fluorescent protein to act as a direct sensing element for a specific metabolite or ion. nih.govresearchgate.net The development of reagentless electrochemical biosensors is another promising direction, where the incorporation of an electroactive unnatural amino acid into a protein allows for direct signal transduction upon a binding event, eliminating the need for external substrates. nih.gov

Advanced Mechanistic Characterization via Multi-Omics and Structural Biology

To fully understand the biological impact of this compound, a systems-level approach is necessary.

Multi-Omics Analysis: If the compound exhibits biological activity, multi-omics approaches can provide a comprehensive view of its effects on a cell or organism. nih.govmdpi.com

Proteomics: As mentioned, chemoproteomics can identify direct protein targets. nih.gov

Metabolomics: This technique can reveal how the compound alters cellular metabolic pathways, identifying downstream effects and potential off-target activities. mdpi.comnih.gov

Transcriptomics: Analyzing changes in gene expression can help elucidate the signaling pathways modulated by the compound. nih.gov

Integrating these datasets provides a powerful, unbiased method for hypothesis generation regarding the compound's mechanism of action and potential therapeutic applications. nih.govnih.gov

Structural Biology: Determining the three-dimensional structure of this molecule bound to its biological target is the ultimate goal for mechanistic understanding. Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the binding interaction. This structural information is invaluable for structure-based drug design, enabling the rational optimization of analogs with improved potency and selectivity. nih.gov Furthermore, studying the conformational preferences of peptides containing this β-amino acid can help in the rational design of folded structures (peptidomimetics) that mimic the secondary structures of proteins, like helices or sheets. acs.orgnih.gov

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a novel chemical structure into a valuable tool for science and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.